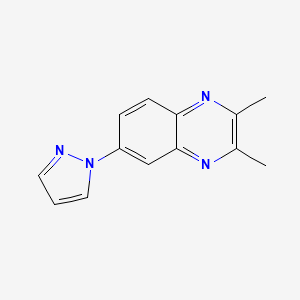
4-((tert-Butyldimethylsilyl)oxy)pentanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butyldimethylsilyl)oxy)pentanal is an organic compound that features a pentanal group with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pentanal typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Protection Step:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS group can be selectively removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: 4-((tert-Butyldimethylsilyl)oxy)pentanoic acid.
Reduction: 4-((tert-Butyldimethylsilyl)oxy)pentanol.
Substitution: Pentanal and tert-butyldimethylsilanol.
Applications De Recherche Scientifique
4-((tert-Butyldimethylsilyl)oxy)pentanal is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular structures.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pentanal involves the reactivity of the aldehyde group and the stability provided by the TBDMS protecting group. The TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective reactions at the aldehyde site. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((tert-Butyldimethylsilyl)oxy)benzaldehyde
- 4-((tert-Butyldimethylsilyl)oxy)butan-1-amine
- (tert-Butyldimethylsilyloxy)acetaldehyde
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)pentanal is unique due to its specific structure, which combines the reactivity of an aldehyde with the stability of a TBDMS-protected hydroxyl group. This combination allows for selective and controlled reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H24O2Si |
|---|---|
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxypentanal |
InChI |
InChI=1S/C11H24O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
Clé InChI |
JCHUOXAQZVKHLM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethylpyrido[2,3-h]quinazolin-4(1H)-one](/img/structure/B11885284.png)






![6-(4-Methoxyphenyl)-1-oxaspiro[2.5]octane](/img/structure/B11885309.png)


